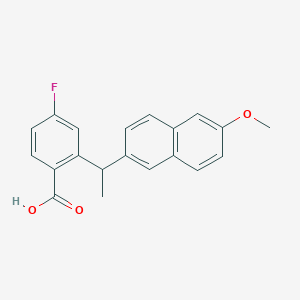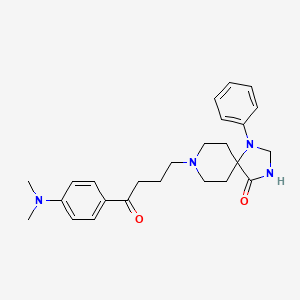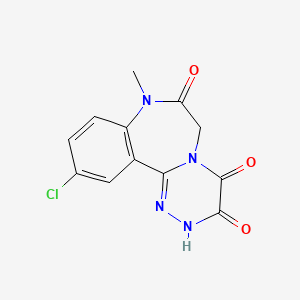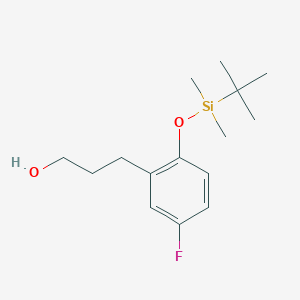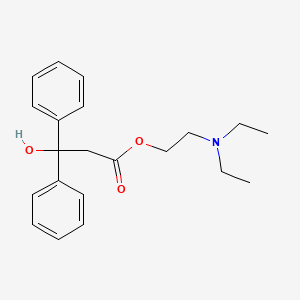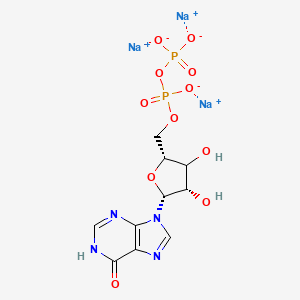
Inosine 5'-diphosphate, TrisodiuM salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inosine 5’-diphosphate, Trisodium Salt is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a sodium salt form of inosine diphosphate, which is involved in energy transfer and signal transduction within cells. The compound has the molecular formula C10H11N4Na3O11P2 and a molecular weight of 494.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Inosine 5’-diphosphate, Trisodium Salt can be synthesized from inosine monophosphate through phosphorylation reactions. The process typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or pyrophosphate in the presence of a suitable base like triethylamine. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of Inosine 5’-diphosphate, Trisodium Salt often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce inosine monophosphate, which is then converted to inosine diphosphate through enzymatic phosphorylation. The product is subsequently purified and crystallized to obtain the trisodium salt form .
Chemical Reactions Analysis
Types of Reactions: Inosine 5’-diphosphate, Trisodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form inosine triphosphate.
Reduction: It can be reduced to inosine monophosphate.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Inosine triphosphate.
Reduction: Inosine monophosphate.
Substitution: Various inosine derivatives depending on the substituent used.
Scientific Research Applications
Inosine 5’-diphosphate, Trisodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleotide analogs and derivatives.
Biology: The compound is utilized in studies of nucleic acid metabolism and enzyme kinetics.
Medicine: It has potential therapeutic applications in the treatment of metabolic disorders and as a diagnostic tool for certain diseases.
Industry: Inosine 5’-diphosphate, Trisodium Salt is used in the production of flavor enhancers and as a component in various biochemical assays
Mechanism of Action
Inosine 5’-diphosphate, Trisodium Salt exerts its effects primarily through its role in nucleotide metabolism. It acts as a substrate for various enzymes involved in phosphorylation and dephosphorylation reactions. The compound is also involved in signal transduction pathways, where it modulates the activity of protein kinases and other signaling molecules. The molecular targets include nucleoside diphosphatase and other enzymes that regulate nucleotide levels within cells .
Comparison with Similar Compounds
Inosine 5’-monophosphate: A precursor in the synthesis of inosine diphosphate.
Inosine 5’-triphosphate: An oxidized form of inosine diphosphate with three phosphate groups.
Guanosine 5’-diphosphate: A similar nucleotide with guanine as the base instead of hypoxanthine
Uniqueness: Inosine 5’-diphosphate, Trisodium Salt is unique due to its specific role in energy transfer and signal transduction. Unlike its monophosphate and triphosphate counterparts, it serves as an intermediate in various biochemical pathways, making it a valuable tool in research and industrial applications .
Properties
Molecular Formula |
C10H11N4Na3O11P2 |
|---|---|
Molecular Weight |
494.13 g/mol |
IUPAC Name |
trisodium;[[(2R,4S,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H14N4O11P2.3Na/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6?,7+,10-;;;/m1.../s1 |
InChI Key |
CPIQGMJSIPVOOS-BCYSCTGWSA-K |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[4-[2-[3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]-2-methylheptan-2-ol](/img/structure/B15197490.png)
![[3-(Dimethylcarbamoyloxy)phenyl]-trimethylazanium;hydrobromide](/img/structure/B15197491.png)
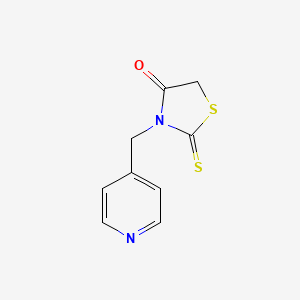
![2-(1H-Benzo[d]imidazol-2-yl)butan-2-ol](/img/structure/B15197498.png)
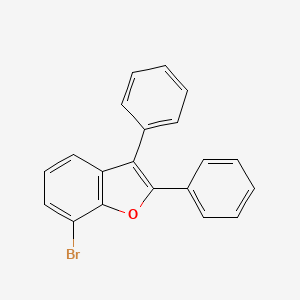
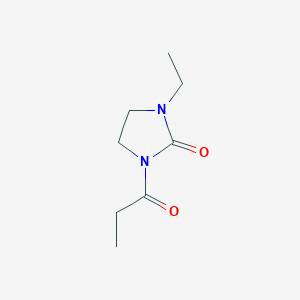
![b-L-Xylopyranoside, methyl 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-thio-, (5S)-;b-L-Xylopyranoside, methyl 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-thio-, (5S)-](/img/structure/B15197522.png)
